Divinyldichlorosilane: A Versatile Precursor for Advanced Silicon-Based Materials
Divinyldichlorosilane: A Versatile Precursor for Advanced Silicon-Based Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyldichlorosilane (C4H6Cl2Si) is a bifunctional organosilicon compound of significant interest in the fields of polymer chemistry, materials science, and nanotechnology. Its unique structure, featuring two reactive vinyl groups and two hydrolyzable chloro groups, makes it a valuable precursor for a diverse range of silicon-containing molecules, from linear polymers to complex dendritic architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of divinyldichlorosilane, with a focus on its utility in the development of advanced materials that hold potential for biomedical and pharmaceutical applications.
Core Properties and Identification
A thorough understanding of the fundamental physicochemical properties of divinyldichlorosilane is essential for its safe handling and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1745-72-8 | [1][2] |
| Molecular Formula | C4H6Cl2Si | [1][2] |
| Molecular Weight | 153.08 g/mol | [1][2] |
| Boiling Point | 118-119 °C | [1] |
| Density | 1.081 g/cm³ | [1] |
| Refractive Index | 1.4509 | [1] |
| Flash Point | 15 °C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |
Synthesis of Divinyldichlorosilane
The synthesis of divinyldichlorosilane can be approached through several routes, with the Grignard reaction being a prominent and versatile method. This method allows for the introduction of vinyl groups onto a silicon tetrachloride core.
Grignard Synthesis Route
The reaction of vinylmagnesium bromide with silicon tetrachloride is a common method for the preparation of divinyldichlorosilane. The stoichiometry of the reactants is crucial to control the degree of vinyl substitution on the silicon atom.
Reaction Scheme:
Experimental Protocol: Synthesis of Divinyldichlorosilane via Grignard Reaction
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Materials:
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Magnesium turnings
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Vinyl bromide
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Silicon tetrachloride (SiCl4)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous hexane
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Standard Schlenk line and glassware
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-
Procedure:
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Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until most of the magnesium has reacted.
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Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of silicon tetrachloride in anhydrous hexane. Slowly add the silicon tetrachloride solution to the stirred Grignard reagent, maintaining the temperature below 10 °C.
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Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction mixture will form a precipitate of magnesium salts. Filter the mixture under an inert atmosphere. The filtrate contains a mixture of vinylchlorosilanes.
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Purification: Fractionally distill the filtrate to separate divinyldichlorosilane from other products like vinyltrichlorosilane and trivinylchlorosilane. The purity of the fractions should be monitored by gas chromatography (GC) and NMR spectroscopy.
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Spectroscopic Characterization
The identity and purity of divinyldichlorosilane are confirmed through standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The vinyl protons will exhibit complex multiplets in the region of 5.5-6.5 ppm.
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¹³C NMR: The vinyl carbons will show signals in the olefinic region of the spectrum (typically 130-140 ppm).
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²⁹Si NMR: A single resonance will be observed, with a chemical shift characteristic of a dichlorodivinylsilyl environment.
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Infrared (IR) Spectroscopy:
Key Chemical Reactions and Applications
The dual reactivity of the vinyl and chloro groups makes divinyldichlorosilane a highly versatile building block in organosilicon chemistry.
Hydrosilylation Reactions
The vinyl groups of divinyldichlorosilane readily undergo hydrosilylation, which is the addition of a Si-H bond across the double bond, typically catalyzed by a platinum complex like Karstedt's catalyst.[5] This reaction is fundamental to the formation of carbosilane structures and for the functionalization of surfaces.
Reaction Scheme:
This reaction is a cornerstone in the synthesis of carbosilane dendrimers, where divinyldichlorosilane can act as a branching unit.[6][7]
Diagram: Hydrosilylation Catalytic Cycle (Chalk-Harrod Mechanism)
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Nucleophilic Substitution at the Silicon Center
The silicon-chlorine bonds are susceptible to nucleophilic attack by a variety of reagents, including Grignard reagents, organolithium compounds, and amines. This allows for the replacement of the chlorine atoms with other functional groups.
Reaction with Grignard Reagents:
This reaction is pivotal in the divergent synthesis of carbosilane dendrimers. After hydrosilylation of the vinyl groups, the newly introduced chloro groups can react with vinylmagnesium bromide to generate the next generation of vinyl-terminated dendrimer.[6]
Reaction Scheme:
Diagram: Divergent Synthesis of a Carbosilane Dendrimer
Caption: Iterative synthesis of carbosilane dendrimers from divinyldichlorosilane.
Polymerization and Crosslinking
Divinyldichlorosilane can be used as a monomer in polymerization reactions. For instance, it can be involved in controlled polymerization processes to create block copolymers.[8] Its bifunctional nature also makes it an effective crosslinking agent for polymers containing reactive groups that can displace the chloride ions.
Applications in the Context of Drug Development
While direct applications of divinyldichlorosilane in pharmaceuticals are not common, its derivatives, particularly silicon-based polymers and dendrimers, offer significant potential in drug delivery and biomedical applications. The carbon/silicon switch in drug design is an emerging strategy to modify the properties of known drugs.[9][10]
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Drug Delivery Vehicles: Carbosilane dendrimers synthesized from divinyldichlorosilane can be functionalized with hydrophilic groups to create water-soluble nanoparticles.[11] These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The well-defined structure and multivalency of dendrimers allow for the attachment of targeting ligands and controlled release functionalities.
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Biocompatible Materials: Polysiloxanes, which can be synthesized using divinyldichlorosilane as a crosslinker or functional monomer, are known for their biocompatibility and are used in various medical devices and implants. The incorporation of divinyldichlorosilane can be used to tune the mechanical properties and create functional surfaces on these materials.
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Bio-conjugation: The vinyl groups on divinyldichlorosilane-derived materials can be further functionalized, for example, via thiol-ene "click" chemistry, to attach biomolecules such as peptides or antibodies for targeted therapies or diagnostic applications.[2]
Safety and Handling
Divinyldichlorosilane is a flammable liquid and is highly reactive with water, releasing hydrochloric acid upon hydrolysis. It is corrosive and can cause severe skin burns and eye damage. Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use.
Conclusion
Divinyldichlorosilane is a powerful and versatile chemical precursor with significant potential in the synthesis of advanced silicon-based materials. Its dual reactivity allows for the construction of complex molecular architectures, including polymers and dendrimers, through well-established synthetic methodologies like hydrosilylation and Grignard reactions. While its direct role in drug molecules is limited, the materials derived from divinyldichlorosilane are of growing interest in the biomedical field, particularly for applications in drug delivery and biocompatible materials. As research into bioorganosilicon chemistry expands, the importance of versatile building blocks like divinyldichlorosilane is set to increase, offering new avenues for the development of innovative therapeutic and diagnostic platforms.
References
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Si-OH Si-OH
Cl-Si(CH=CH₂)₂-Cl
Si-O-Si(CH=CH₂)₂-Cl + HCl
Si-O-Si(CH=CH₂)₂-O-Si + 2HCl
